

Spectroscopic Profile of Aspinonene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aspinonene

Cat. No.: B15546856

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Aspinonene**, a fungal secondary metabolite isolated from *Aspergillus ochraceus*. The information is intended for researchers, scientists, and drug development professionals engaged in the study of natural products.

Aspinonene, with the IUPAC name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol, possesses a unique molecular structure that has prompted interest in its biosynthetic pathways and potential biological activities. Accurate spectroscopic data is fundamental for its identification, characterization, and further investigation.

Chemical Structure and Properties

- IUPAC Name: (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol
- Molecular Formula: C₉H₁₆O₄
- Molecular Weight: 188.22 g/mol

Spectroscopic Data Summary

While detailed, experimentally-derived spectral data from the primary literature is not available in the public domain, this section summarizes the expected and hypothetical spectroscopic characteristics for **Aspinonene** based on its known structure.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Technique	Key Expected Observations
¹ H-NMR	Signals corresponding to olefinic protons, protons on carbons bearing hydroxyl groups, protons of the epoxide ring, and methyl protons would be expected.
¹³ C-NMR	Resonances for olefinic carbons, carbons attached to hydroxyl groups, carbons of the epoxide ring, and methyl carbons would be anticipated.

Note: Specific chemical shifts (δ) and coupling constants (J) are not publicly available and would require access to the original publication or experimental re-evaluation.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (hydroxyl)	Broad peak around 3400-3200
C-H (alkane/alkene)	3000-2850
C=C (alkene)	~1670-1640
C-O (alcohol/epoxide)	1260-1000

Table 3: Mass Spectrometry (MS) Data

Technique	Value	Interpretation
High-Resolution MS	Consistent with C ₉ H ₁₆ O ₄	Molecular formula confirmation
ESI-MS (Positive Mode)	m/z 189.1125	Hypothetical [M+H] ⁺ precursor ion
MS/MS Fragmentation	m/z 171.1020, 153.0914, 125.0961	Hypothetical product ions resulting from neutral losses (e.g., H ₂ O)

Experimental Protocols

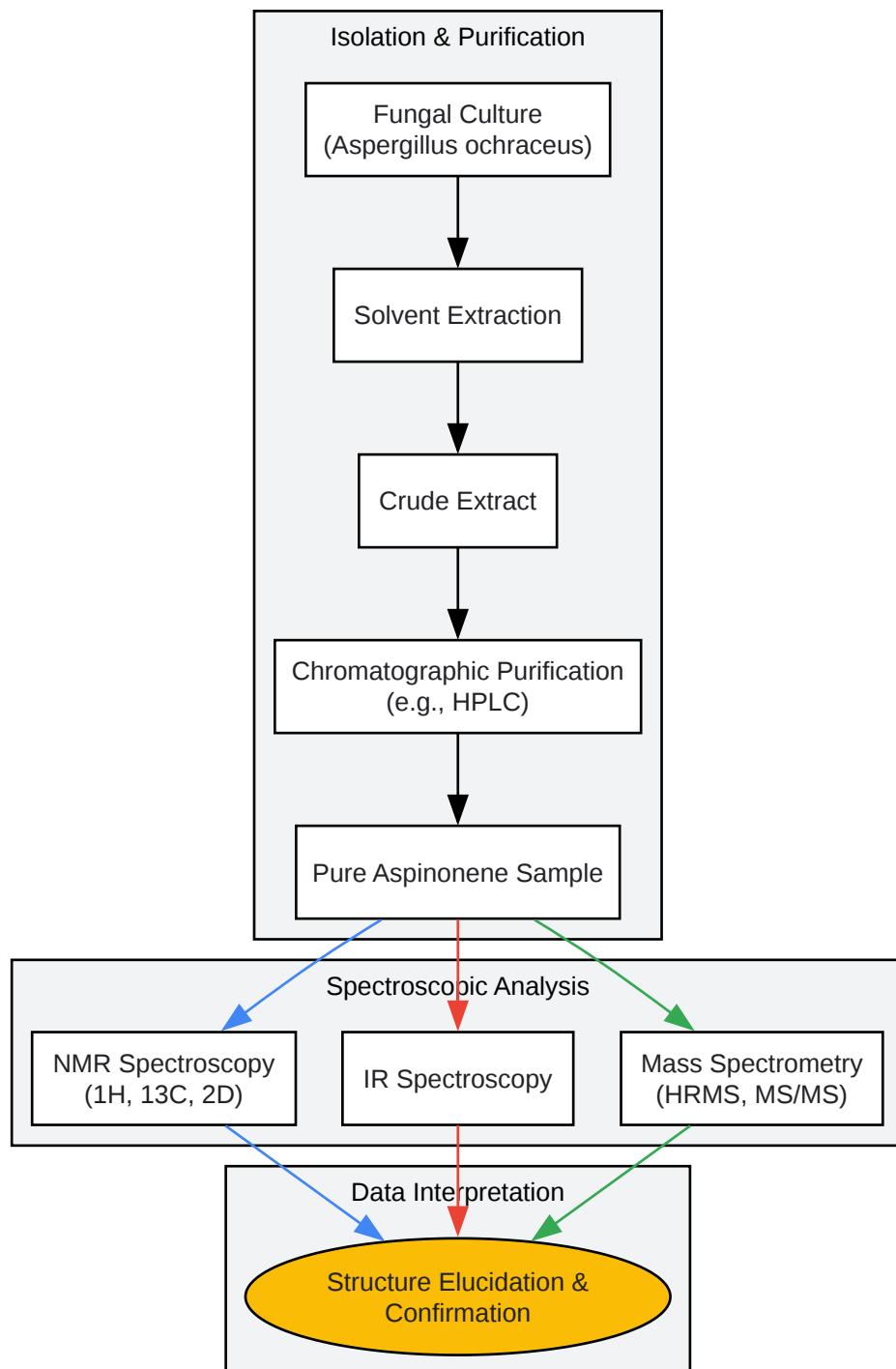
The following are generalized methodologies for obtaining the spectroscopic data for a natural product like **Aspinonene**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A pure sample of **Aspinonene** (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , CD_3OD) in an NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ^1H , ^{13}C , and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structure elucidation.
- **Data Acquisition:** Standard pulse programs are used. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the pure compound is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr powder and pressing it into a thin disk.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum is first collected. Then, the spectrum of the sample is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.


3. Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is used. High-resolution mass spectrometry (HRMS) is performed on instruments like a Time-of-Flight (TOF) or Orbitrap analyzer to determine the accurate mass and elemental composition.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural information, tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion (or a protonated/adducted version) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which can provide structural information.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like **Aspinonene**.

General Workflow for Spectroscopic Analysis of Aspinonene

[Click to download full resolution via product page](#)General workflow for **Aspinonene** analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Aspinonene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15546856#spectroscopic-data-of-aspinonene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com